molecular formula C18H13NO4 B2507188 2-[1-(1,3-benzodioxol-5-ylamino)ethylidene]-1H-indene-1,3(2H)-dione CAS No. 1024232-32-3

2-[1-(1,3-benzodioxol-5-ylamino)ethylidene]-1H-indene-1,3(2H)-dione

Cat. No.: B2507188
CAS No.: 1024232-32-3
M. Wt: 307.305
InChI Key: BLVXIIXCGJSNFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound features a benzodioxole moiety fused to an indene-dione structure, which contributes to its distinctive properties and reactivity.

Mechanism of Action

    Target of action

    The compound contains a benzodioxole group, which is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms. Benzodioxole derivatives have been found to exhibit various biological activities, including anticancer, anti-inflammatory, and analgesic effects . The specific targets of this compound would need to be determined through experimental studies.

    Result of action

    The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. For example, if the compound has anticancer activity, it might induce cell cycle arrest or apoptosis in cancer cells .

Preparation Methods

The synthesis of 2-[1-(1,3-benzodioxol-5-ylamino)ethylidene]-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-benzodioxole-5-amine with an appropriate indene-dione precursor under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

2-[1-(1,3-benzodioxol-5-ylamino)ethylidene]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[1-(1,3-benzodioxol-5-ylamino)ethylidene]-1H-indene-1,3(2H)-dione has several scientific research applications:

Comparison with Similar Compounds

2-[1-(1,3-benzodioxol-5-ylamino)ethylidene]-1H-indene-1,3(2H)-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for a diverse range of chemical reactions and applications .

Properties

IUPAC Name

2-[N-(1,3-benzodioxol-5-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c1-10(19-11-6-7-14-15(8-11)23-9-22-14)16-17(20)12-4-2-3-5-13(12)18(16)21/h2-8,20H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRBPZRLUISBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC2=C(C=C1)OCO2)C3=C(C4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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